N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
N-[2-(Adamantan-1-Yl)Ethyl]-4-(Piperidine-1-Sulfonyl)Benzamide is a benzamide derivative featuring a bulky adamantane group and a piperidine sulfonyl moiety. The piperidine sulfonyl group contributes to hydrogen-bonding interactions with biological targets, while the benzamide core provides structural rigidity.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c27-23(25-9-8-24-15-18-12-19(16-24)14-20(13-18)17-24)21-4-6-22(7-5-21)30(28,29)26-10-2-1-3-11-26/h4-7,18-20H,1-3,8-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUDBZKHYSYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction is optimized to achieve high yields and reduced reaction times . The reaction proceeds as follows:
Reactants: Amantadine and 4-(chlorosulfonyl)benzoic acid.
Conditions: Microwave irradiation, 2:1 molar ratio of amantadine to 4-(chlorosulfonyl)benzoic acid.
Products: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation in synthetic chemistry is known to enhance reaction efficiency and scalability. This method can be adapted for large-scale production by optimizing reaction parameters such as temperature, time, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the adamantane moiety.
Coupling Reactions: The benzamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the adamantane and piperidine rings.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt viral replication by inhibiting viral ion channels, while the piperidine and benzamide groups may interact with cellular proteins to exert their effects . Molecular docking studies suggest that the compound binds to viral proteins, preventing their proper function and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Structure : Contains a piperidinyl group and phenylpropanamide core but lacks the adamantane and sulfonyl groups.
- Pharmacokinetics : The methoxymethyl substituent may improve solubility compared to adamantane, but reduced lipophilicity could limit CNS penetration.
- Use : Listed as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules rather than direct therapeutic use .
(b) N-[2-[4-(2-Methoxyphenyl)-1-Piperazinyl]Ethyl]-N-(2-Pyridyl)-4-(Trimethylstannyl)Benzamide (CAS 2015236-77-6)
- Structure : Shares a benzamide core and piperazinyl-ethyl chain but incorporates a trimethylstannyl (Sn(CH₃)₃) group.
- The piperazine ring (vs. piperidine) adds an extra nitrogen, enhancing hydrogen-bonding capacity but possibly reducing metabolic stability .
(c) 4-(4-Benzyl-4-Methoxypiperidin-1-Yl)-N-[(4-{[1,1-Dimethyl-2-(Phenylthio)Ethyl]Amino}-3-Nitrophenyl)Sulfonyl]Benzamide
- Structure : Features a sulfonyl benzamide core and piperidine group, similar to the target compound. However, it includes a nitro group and phenylthioethyl chain.
(d) 4-(1-[2-(Methylsulfonyl)Benzyl]Piperidin-4-Yl)-N-(2-Phenylethyl)Piperazine-1-Carboxamide
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacokinetic Notes |
|---|---|---|---|---|---|
| N-[2-(Adamantan-1-Yl)Ethyl]-4-(Piperidine-1-Sulfonyl)Benzamide | Not Provided | C₂₄H₃₄N₂O₃S (estimated) | ~430.6 (estimated) | Adamantane-ethyl, piperidine sulfonyl | High lipophilicity (CNS penetration) |
| N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide | 61086-18-8 | C₁₆H₂₄N₂O₂ | 276.4 | Methoxymethyl, phenylpropanamide | Intermediate; limited CNS potential |
| N-[2-[4-(2-Methoxyphenyl)-1-Piperazinyl]Ethyl]-N-(2-Pyridyl)-4-(Trimethylstannyl)Benzamide | 2015236-77-6 | C₂₈H₃₆N₄O₂Sn | 579.3 | Trimethylstannyl, piperazine-pyridyl | Potential toxicity concerns |
| 4-(4-Benzyl-4-Methoxypiperidin-1-Yl)-N-[(4-{[1,1-Dimethyl-2-(Phenylthio)Ethyl]Amino}-3-Nitrophenyl)Sulfonyl]Benzamide | Not Provided | C₃₆H₄₀N₄O₆S₂ | 688.9 | Nitro, phenylthioethyl, sulfonyl | High MW; possible redox activity |
| 4-(1-[2-(Methylsulfonyl)Benzyl]Piperidin-4-Yl)-N-(2-Phenylethyl)Piperazine-1-Carboxamide | Not Provided | C₂₇H₃₆N₄O₃S | 484.7 | Methylsulfonyl, phenylethyl, dual heterocycles | Moderate lipophilicity; complex metabolism |
Binding Affinity and Molecular Interactions
- Hydrophobic Enclosure : The adamantane group in the target compound may promote hydrophobic interactions with protein pockets, as suggested by Glide XP scoring models .
- Hydrogen Bonding : Piperidine sulfonyl groups (common in compounds and ) enhance binding via polar interactions, but steric bulk from adamantane could reduce flexibility compared to smaller analogs like .
- Toxicity and Selectivity : Trimethylstannyl derivatives (e.g., ) risk off-target effects due to heavy metal content, whereas sulfonyl-based compounds (e.g., ) may exhibit better target specificity.
Biological Activity
N-[2-(Adamantan-1-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure
The compound features an adamantane moiety, which is known for its unique structural properties that enhance the bioactivity of related compounds. The piperidine sulfonamide group contributes to its pharmacological profile by potentially interacting with various biological targets.
While specific mechanisms for this compound are not fully elucidated, related sulfonamides typically function through:
- Enzyme Inhibition : Many sulfonamides inhibit enzymes involved in bacterial folate synthesis.
- Receptor Interaction : They may act as antagonists or agonists at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of adamantane have shown significant activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of several adamantane-based thiosemicarbazides against various microbial strains, suggesting that modifications to the adamantane core can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 32 µg/mL |
| 4b | S. aureus | 16 µg/mL |
| 4c | C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar piperidine and benzamide structures have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer). A notable study reported an IC50 value indicating significant growth inhibition in these cell lines, attributed to the compound's ability to induce apoptosis .
Case Study: HepG2 Cell Line
In a recent investigation, derivatives were synthesized and tested against the HepG2 cell line. The most active compound exhibited an IC50 of 11.3 µM, indicating its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of electron-donating groups on the aromatic ring has been correlated with increased potency against microbial strains. Additionally, modifications to the piperidine ring can alter the compound's interaction with biological targets, enhancing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
